molecular formula C12H14F4O4 B3039659 [2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate CAS No. 125658-80-2

[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate

Cat. No.: B3039659
CAS No.: 125658-80-2
M. Wt: 298.23 g/mol
InChI Key: LYRDRWXENYEQNR-UHFFFAOYSA-N
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Description

[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate: is an organic compound known for its unique chemical properties. It is a derivative of methacrylate, characterized by the presence of tetrafluorinated butyl groups. This compound is often used in various scientific research fields due to its stability and reactivity.

Preparation Methods

The synthesis of [2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate typically involves the condensation reaction between fluorinated alkanes and methacrylate esters. The reaction is often catalyzed by acids to facilitate the fluorination process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted products.

    Polymerization: It can undergo radical polymerization to form high-performance polymers.

    Hydrolysis: In the presence of water and acids or bases, it can hydrolyze to form corresponding alcohols and acids.

Scientific Research Applications

[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate is widely used in:

Mechanism of Action

The compound exerts its effects primarily through its reactive methacrylate group, which can participate in polymerization and other chemical reactions. The tetrafluorinated butyl group enhances its stability and resistance to degradation, making it suitable for high-performance applications .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, [2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate offers enhanced stability and reactivity due to the presence of additional fluorine atoms, making it unique for specific high-performance applications.

Properties

IUPAC Name

[2,2,3,3-tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F4O4/c1-7(2)9(17)19-5-11(13,14)12(15,16)6-20-10(18)8(3)4/h1,3,5-6H2,2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRDRWXENYEQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C(COC(=O)C(=C)C)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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